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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical

and biologically active compounds. This document is intended for researchers, scientists, and

professionals in the field of drug development, offering a centralized resource for the

compound's structural characterization.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-Bromo-5-
methoxybenzoic acid, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). This information is crucial for the unambiguous identification and quality

control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-5-methoxybenzoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.59 d 1H Ar-H

~7.49 d 1H Ar-H

~6.94 dd 1H Ar-H

~3.83 s 3H -OCH₃

~11.0 - 13.0 br s 1H -COOH

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-5-methoxybenzoic acid

Chemical Shift (δ) ppm Assignment

~165.0 -COOH

~158.8 C-OCH₃

~134.9 Ar-C

~124.5 Ar-C

~118.0 Ar-C

~115.8 C-Br

~55.8 -OCH₃

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data
Table 3: Principal Infrared (IR) Absorption Bands for 2-Bromo-5-methoxybenzoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong
C-O stretch (Aromatic ether

and Carboxylic acid)

~800 Strong C-H bend (Aromatic)

~650 Medium C-Br stretch

Sample preparation: KBr pellet or ATR

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for 2-Bromo-5-methoxybenzoic acid

m/z Relative Intensity (%) Assignment

230/232 ~80/80 [M]⁺ (Molecular ion)

213/215 ~100/100 [M-OH]⁺

185/187 ~40/40 [M-COOH]⁺

154 ~30 [M-Br]⁺

106 ~20 [M-Br-COOH]⁺

Ionization mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b042474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-5-methoxybenzoic acid
in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (typically 16-

64) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,

typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse

sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a

larger number of scans (1024 or more) are generally required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Bromo-5-
methoxybenzoic acid with approximately 100-200 mg of dry potassium bromide (KBr)

powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press

the mixture into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR) Method: Alternatively, place a small amount of the solid

sample directly onto the crystal of an ATR accessory. Ensure good contact between the

sample and the crystal.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded

and automatically subtracted from the sample spectrum.

Data Analysis: Identify and label the significant absorption bands in the spectrum and assign

them to the corresponding functional group vibrations.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be

dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to

300.

Data Analysis: Identify the molecular ion peak, which should correspond to the molecular

weight of 2-Bromo-5-methoxybenzoic acid (230/232 g/mol , showing the characteristic

isotopic pattern for bromine). Analyze the fragmentation pattern to identify characteristic

fragment ions, which can provide further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 2-Bromo-5-methoxybenzoic acid.
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Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of 2-
Bromo-5-methoxybenzoic acid.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-
spectroscopic-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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